molecular formula C22H18N2O6S B2441206 ethyl 2-[(2Z)-6-methoxy-2-[(4-oxo-4H-chromene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865248-62-0

ethyl 2-[(2Z)-6-methoxy-2-[(4-oxo-4H-chromene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2441206
CAS No.: 865248-62-0
M. Wt: 438.45
InChI Key: ZAIONYIALZERKB-FCQUAONHSA-N
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Description

Ethyl 2-[(2Z)-6-methoxy-2-[(4-oxo-4H-chromene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a chromene ring, a benzothiazole ring, and an ester functional group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-6-methoxy-2-[(4-oxo-4H-chromene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through the cyclization of salicylaldehyde derivatives with appropriate reagents under acidic or basic conditions.

    Formation of the Benzothiazole Ring: The benzothiazole ring is formed by the condensation of 2-aminothiophenol with carbonyl compounds.

    Coupling of Chromene and Benzothiazole Rings: The chromene and benzothiazole rings are coupled through a condensation reaction with an appropriate linker, such as an ester or amide bond.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2Z)-6-methoxy-2-[(4-oxo-4H-chromene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or sulfoxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

    Catalysts: Acidic or basic catalysts, transition metal catalysts.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or cyclized products.

Scientific Research Applications

Ethyl 2-[(2Z)-6-methoxy-2-[(4-oxo-4H-chromene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is explored for use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-6-methoxy-2-[(4-oxo-4H-chromene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with various molecular targets. The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways. For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds with a chromene ring, such as warfarin and dicoumarol.

    Benzothiazole Derivatives: Compounds with a benzothiazole ring, such as riluzole and pramipexole.

Uniqueness

Ethyl 2-[(2Z)-6-methoxy-2-[(4-oxo-4H-chromene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to the combination of chromene and benzothiazole rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system allows for diverse reactivity and potential for multiple biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-[6-methoxy-2-(4-oxochromene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6S/c1-3-29-20(26)12-24-15-9-8-13(28-2)10-19(15)31-22(24)23-21(27)18-11-16(25)14-6-4-5-7-17(14)30-18/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIONYIALZERKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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